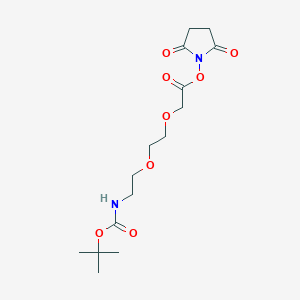

BocNH-PEG2-CH2COONHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O8/c1-15(2,3)24-14(21)16-6-7-22-8-9-23-10-13(20)25-17-11(18)4-5-12(17)19/h4-10H2,1-3H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJVJINORRTODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1356229-07-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356229-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601103784 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356229-07-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of BocNH-PEG2-CH2COONHS: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of BocNH-PEG2-CH2COONHS, a heterobifunctional crosslinker integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical linker composed of three key functional components:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for a primary amine. This allows for the selective reaction of the other end of the linker while the amine remains unreactive. The Boc group can be removed under mild acidic conditions to expose the primary amine for subsequent conjugation steps.

-

PEG Spacer (PEG2): The short polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units, is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. This can be crucial for preventing aggregation and improving the pharmacokinetic properties of the final bioconjugate.

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily couples with primary amines on target biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins. This reaction forms a stable and covalent amide bond.

Core Mechanism of Action: Amide Bond Formation

The primary mechanism of action of this compound is the acylation of primary amines via its N-hydroxysuccinimide (NHS) ester. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction Kinetics and pH Dependence

The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The optimal pH range for this conjugation is typically between 7.2 and 8.5.[1]

-

Below pH 7.2: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus significantly slowing down or preventing the reaction.

-

Above pH 8.5: The rate of hydrolysis of the NHS ester increases substantially. In this competing reaction, water molecules attack the NHS ester, leading to its inactivation and a reduction in the overall yield of the desired conjugate.[1]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference Molecule |

| 8.0 | Room Temperature | ~210 minutes | Porphyrin-NHS Ester |

| 8.5 | Room Temperature | ~180 minutes | Porphyrin-NHS Ester |

| 9.0 | Room Temperature | ~125 minutes | Porphyrin-NHS Ester |

| 7.0 | 0 | 4-5 hours | General NHS-ester compounds |

| 8.6 | 4 | 10 minutes | General NHS-ester compounds |

Table 1: Representative Hydrolysis Half-lives of NHS Esters. Data is based on studies of porphyrin-NHS esters and general NHS-ester compounds and should be considered as an estimation for the behavior of this compound.[2][3]

The rate of amidation is also pH-dependent and generally faster than hydrolysis under optimal conditions. In one study, the half-life of amidation for a porphyrin-NHS ester at pH 8.5 was approximately 20 minutes, significantly shorter than its hydrolysis half-life of 180 minutes at the same pH. This highlights the importance of maintaining the recommended pH range to favor the desired conjugation reaction.

Experimental Protocols

The following is a general protocol for the conjugation of a protein with this compound. This should be optimized for the specific biomolecule and application.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.

-

This compound

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer: 1M Tris-HCl or 1M Glycine, pH 7.5.

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure

-

Buffer Exchange: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the NHS ester. If necessary, perform a buffer exchange into a suitable buffer like PBS at pH 7.2-8.5.

-

Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time will depend on the reactivity of the protein and the desired degree of labeling.

-

Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

-

Boc Deprotection (Optional): If the newly introduced amine is required for a subsequent reaction, the Boc group can be removed by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This step should be carefully optimized to avoid denaturation of the protein.

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a valuable tool in the development of complex biotherapeutics.

PROTACs

In the synthesis of PROTACs, a linker like this compound can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The Boc-protected amine allows for a modular and sequential synthesis.

References

A Technical Guide to the Solubility and Stability of BocNH-PEG2-CH2COONHS for Researchers and Drug Development Professionals

Introduction

BocNH-PEG2-CH2COONHS is a heterobifunctional crosslinker containing a Boc-protected amine, a two-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This reagent is valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise linking of molecules is crucial.[1] The inclusion of the hydrophilic PEG spacer can enhance the solubility of the resulting conjugates in aqueous media.[2][][4] Understanding the solubility and stability of this crosslinker is paramount for its effective use in experimental and developmental settings. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols and logical workflows.

Solubility

Qualitative Solubility Profile:

-

Organic Solvents: As a non-polar to moderately polar organic molecule, this compound is expected to be soluble in common organic solvents used in bioconjugation, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[] These anhydrous polar aprotic solvents are ideal for preparing stock solutions as they prevent premature hydrolysis of the reactive NHS ester.

-

Aqueous Solutions: The presence of the hydrophilic PEG2 spacer enhances the water solubility of the molecule. However, the overall solubility in aqueous buffers may be limited by the hydrophobic Boc group and the succinimide ring. It is common practice to first dissolve PEG-NHS esters in a minimal amount of an organic solvent like DMSO before adding them to an aqueous reaction mixture.

Recommendations for Dissolution:

To prepare a working solution of this compound, it is recommended to first dissolve the compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mg/mL). This stock solution can then be added dropwise to the aqueous reaction buffer containing the molecule to be modified, ensuring the final concentration of the organic solvent is kept to a minimum (typically <10% v/v) to avoid denaturation of proteins or other biomolecules.

Stability

The stability of this compound is influenced by two primary factors: the hydrolysis of the NHS ester and the integrity of the Boc-protecting group.

NHS Ester Hydrolysis

The NHS ester is susceptible to hydrolysis, a reaction with water that renders the crosslinker inactive for conjugation to primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

pH-Dependence of Hydrolysis:

The hydrolysis of NHS esters is significantly accelerated at higher pH values. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the protonation of primary amines reduces their nucleophilicity, slowing down the conjugation reaction. Above this range, the rate of hydrolysis of the NHS ester increases dramatically, leading to a lower conjugation yield.

Quantitative Stability Data (for analogous PEG-NHS esters):

While specific hydrolysis data for this compound is not available, studies on other PEG-NHS esters provide valuable insights into its expected stability.

| pH | Temperature (°C) | Half-life of PEG-NHS Ester | Reference Compound(s) |

| 7.4 | Not Specified | > 120 minutes | Branched PEG-NHS |

| 8.0 | 25 | 9.8 - 33.6 minutes | Various linear PEG-NHS esters (SG, SPA, SVA) |

| 9.0 | Not Specified | < 9 minutes | Branched PEG-NHS |

Data compiled from studies on analogous PEG-NHS esters. The exact hydrolysis rate of this compound may vary.

This data underscores the critical need for careful pH control during conjugation reactions. For reactions requiring longer incubation times, a pH closer to 7.4 is advisable to minimize hydrolysis. For faster reactions, a pH towards the higher end of the optimal range (up to 8.5) can be used, but with the understanding that the stability of the NHS ester is reduced.

Boc Protecting Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester conjugation reactions. The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl). Therefore, the Boc group on this compound is expected to remain intact during the conjugation step, allowing for subsequent deprotection and further functionalization of the introduced amine group if desired.

Storage Recommendations

To ensure the integrity and reactivity of this compound, proper storage is essential.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Pure) | -20°C | Months to years | Store in a desiccated environment to protect from moisture, which can cause hydrolysis of the NHS ester. |

| In Anhydrous DMSO or DMF | -20°C or -80°C | Up to 1-2 months | Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is truly anhydrous. |

| Aqueous Solution | Not Recommended | Use immediately | Due to rapid hydrolysis, aqueous solutions should be prepared fresh and used without delay. |

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment using this compound, such as labeling a protein with a primary amine.

General Protein Labeling Protocol

Materials:

-

This compound

-

Protein of interest

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be avoided.

-

Prepare NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Calculate Molar Excess: Determine the desired molar ratio of the NHS ester to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Reaction: Add the calculated volume of the dissolved this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a typical bioconjugation workflow and the general principle of PROTAC-mediated protein degradation where this linker could be applied.

References

The Strategic Application of BocNH-PEG2-CH2COONHS in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are central to this endeavor, enabling the conjugation of diverse molecular entities to create sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these critical reagents, BocNH-PEG2-CH2COONHS has emerged as a versatile tool. This technical guide provides an in-depth exploration of the core functions, applications, and methodologies associated with this compound, offering a comprehensive resource for researchers in the field.

This compound is a heterobifunctional crosslinker characterized by a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a short, hydrophilic di-ethylene glycol (PEG2) spacer. This strategic design allows for a sequential and controlled conjugation process. The NHS ester provides a reactive handle for covalent modification of primary amines on biomolecules, while the Boc-protected amine offers a latent reactive site that can be deprotected for subsequent conjugation steps. The integrated PEG2 linker enhances the solubility and reduces the immunogenicity of the resulting bioconjugate, critical attributes for therapeutic applications.[1][2][3]

Core Functionality and Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties, enabling a two-stage conjugation strategy.

1. Amine-Reactive NHS Ester Conjugation:

The initial step involves the reaction of the NHS ester with primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins.[4] This reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[]

2. Acid-Labile Boc Group Deprotection:

Following the initial conjugation, the Boc protecting group on the terminal amine can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes a primary amine, which can then be utilized for the conjugation of a second molecule of interest.

Quantitative Data Summary

The stability of the NHS ester is a critical factor for successful conjugation, as it is susceptible to hydrolysis in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 25 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Note: Data is for general NHS esters and may vary slightly for this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Sequential Conjugation

This protocol outlines a general procedure for the sequential conjugation of two different molecules (Molecule A and Molecule B) to a protein using this compound.

Materials:

-

Protein of interest

-

This compound

-

Molecule A (with a primary amine)

-

Molecule B (with a reactive group for amines)

-

Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Boc Deprotection Reagent (e.g., 50% TFA in dichloromethane)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

NHS Ester Reaction:

-

Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

-

Add the desired molar excess of the crosslinker to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Purification: Remove excess crosslinker using size-exclusion chromatography.

-

Boc Deprotection:

-

Lyophilize the purified protein-linker conjugate.

-

Resuspend the conjugate in the Boc Deprotection Reagent.

-

Incubate for 30-60 minutes at room temperature.

-

Remove the deprotection reagent by evaporation under a stream of nitrogen.

-

-

Second Conjugation:

-

Resuspend the deprotected conjugate in Conjugation Buffer.

-

Add the desired molar excess of Molecule B.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography.

Protocol 2: Synthesis of a PROTAC

This protocol provides a representative workflow for the synthesis of a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Materials:

-

Target Protein Ligand (with a primary amine)

-

E3 Ligase Ligand (with a carboxylic acid)

-

This compound

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Organic solvents (e.g., DMF, DCM)

-

Boc Deprotection Reagent (e.g., TFA in DCM)

-

Purification system (e.g., HPLC)

Procedure:

-

Coupling of E3 Ligase Ligand to Crosslinker:

-

Activate the carboxylic acid of the E3 ligase ligand using peptide coupling reagents.

-

React the activated ligand with the amine of BocNH-PEG2-amine (a derivative of the title compound).

-

-

Boc Deprotection:

-

Dissolve the product from step 1 in the Boc Deprotection Reagent.

-

Incubate until deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess acid in vacuo.

-

-

Coupling to Target Protein Ligand:

-

Activate the carboxylic acid of the deprotected intermediate from step 2.

-

React with the primary amine of the target protein ligand.

-

-

Purification: Purify the final PROTAC using preparative HPLC.

Visualizations

Caption: Workflow for two-step sequential bioconjugation.

References

The Strategic Application of BocNH-PEG2-CH2COONHS in PROTAC Linker Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest, are comprised of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker building blocks, PEG moieties have gained prominence, with statistics indicating that approximately 54% of reported PROTACs utilize them.[1] This guide provides a comprehensive technical overview of BocNH-PEG2-CH2COONHS, a versatile PEG-based linker precursor, and its application in the synthesis of potent PROTACs.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker that features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The inclusion of the two-unit polyethylene glycol (PEG) chain enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.[1] The terminal NHS ester provides a reactive handle for covalent attachment to an amine-containing molecule, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

| Property | Value |

| Chemical Formula | C15H24N2O8 |

| Molecular Weight | 360.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

| Storage Conditions | -20°C, desiccated |

The Role of Linker Length and Composition in PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The following tables summarize data from studies on different PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Table 2: Comparative Efficacy of ERα-targeting PROTACs with Different Linker Lengths

| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

Experimental Protocols

Synthesis of this compound from Boc-NH-PEG2-CH2COOH

This protocol describes the activation of the carboxylic acid terminus of Boc-NH-PEG2-CH2COOH to an NHS ester.

Materials:

-

Boc-NH-PEG2-CH2COOH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG2-CH2COOH (1.0 eq) in anhydrous DCM or DMF.

-

Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Representative Protocol for PROTAC Synthesis using this compound

This protocol outlines a two-step solution-phase synthesis of a PROTAC, starting with the coupling of the NHS ester to an amine-containing E3 ligase ligand, followed by Boc deprotection and coupling to a carboxylic acid-functionalized protein of interest (POI) ligand.

Step 1: Amide Coupling of this compound with an E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection and Coupling to a POI Ligand

-

Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).[2]

-

Stir the reaction mixture at room temperature for 1-2 hours.[2]

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used as the TFA salt in the next step without further purification.[2]

-

In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the activated POI ligand solution.

-

Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

Visualizing the Synthesis and Mechanism

References

An In-depth Technical Guide to Boc-Protected Amine Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected amine linkers, essential tools in modern organic synthesis, peptide chemistry, and the development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the core chemistry, synthesis, deprotection strategies, and applications, presenting quantitative data and detailed experimental protocols.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its remarkable stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily and cleanly removable under moderately acidic conditions.[3][4] This specific acid lability forms the basis of its utility in complex, multi-step syntheses.

An amine is typically protected by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[4] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. The resulting intermediate collapses, eliminating a tert-butyl carbonate group, which then decomposes into carbon dioxide and a tert-butoxide anion. This anion deprotonates the newly acylated amine, yielding the stable N-Boc protected product (a carbamate).

The defining feature of the Boc group is its cleavage under anhydrous acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This is followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is a reactive electrophile and can lead to side reactions by alkylating nucleophilic residues such as Tryptophan or Methionine. To prevent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to the cleavage mixture to trap the tert-butyl cation.

Quantitative Data on Boc-Protected Linkers

The selection of protection and deprotection conditions is critical for achieving high yields and purity. The following tables summarize key quantitative data for these processes.

Table 1: Comparison of Acidic Reagents for Boc Deprotection

| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Time | Notes |

| TFA | 20-55% | DCM | 0 to RT | 30 min - 4 h | Most common method. 55% TFA was found to give higher purity peptides than 100% TFA in SPPS. |

| HCl | 4 M | 1,4-Dioxane, MeOH, EtOAc | RT | 1 - 4 h | Often precipitates the product as a hydrochloride salt, which can simplify isolation. |

| TMSI | 1.2-1.5 equiv. | DCM | RT | Overnight | A milder, Lewis-acid based method for acid-sensitive substrates. |

| ZnBr₂ | 2-3 equiv. | DCM | RT | Overnight | Lewis acid option, can offer different selectivity. |

| Aqueous H₃PO₄ | 85% | THF | RT | Varies | An effective, environmentally benign alternative. |

Table 2: Orthogonality of the Boc Group

The utility of the Boc group is significantly enhanced by its stability to cleavage conditions used for other common protecting groups, a concept known as orthogonality.

| Protecting Group | Cleavage Reagent/Condition | Stability of Boc Group |

| Fmoc | 20% Piperidine in DMF | Stable |

| Cbz (Z) | Catalytic Hydrogenation (H₂, Pd/C) | Stable |

| Alloc | Pd(0) catalyst | Stable |

| Trt (Trityl) | 1% TFA in DCM | Labile |

| Base | NaOH, NaHCO₃, Et₃N | Stable |

| Nucleophiles | Hydrazine, Amines | Stable |

Applications in Drug Development

Boc-protected amine linkers are indispensable in the synthesis of complex molecules for drug development. They provide a robust way to temporarily mask an amine's reactivity while other parts of the molecule are modified.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the α-amino group of the incoming amino acid is protected with a Boc group. This allows for the coupling of its carboxylic acid to the free amine of the growing peptide chain attached to a solid support. After coupling, the Boc group is removed with TFA, regenerating the N-terminal amine for the next coupling cycle. This iterative process is a cornerstone of peptide synthesis.

Linkers for ADCs and PROTACs

In more advanced applications, heterobifunctional linkers containing a Boc-protected amine are crucial. These linkers connect two different molecular entities, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.

Polyethylene glycol (PEG) linkers are often used to improve the solubility and pharmacokinetic properties of these complex biologics. A common building block is a Boc-NH-PEG-COOH linker, where the Boc-protected amine provides a latent attachment point, and the carboxylic acid can be activated to react with a corresponding amine on one of the binding molecules.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: General N-Boc Protection of an Amine Linker

This protocol describes a standard procedure for the protection of a primary or secondary amine using Boc anhydride.

Materials:

-

Amine-containing linker (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Base (e.g., Triethylamine (TEA) or NaOH) (1.2 - 3.0 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/THF mixture)

Procedure:

-

Dissolve the amine linker (1.0 eq) in the chosen solvent (e.g., THF/water, 1:1 v/v).

-

Add the base (e.g., TEA, 3.0 eq) and stir the mixture at room temperature for 5 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 eq) to the solution in one portion.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until completion as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected linker, which can be purified by column chromatography if necessary.

Protocol 2: General N-Boc Deprotection using TFA

This protocol is a standard method for cleaving a Boc group to reveal the free amine.

Materials:

-

Boc-protected linker (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., Triisopropylsilane (TIS), 2.5%)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution to achieve a 50% TFA/DCM concentration. If the substrate contains sensitive groups like tryptophan, add a scavenger (e.g., TIS) to the mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add cold diethyl ether to the resulting residue to precipitate the deprotected amine as its TFA salt.

-

Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Orthogonal Protection Strategy

The power of chemical protecting groups is fully realized when they are used in an "orthogonal" set, where each type of group can be removed under specific conditions without affecting the others. This allows for precise, sequential chemical modifications.

Experimental Workflow: PROTAC Synthesis

This workflow illustrates the synthesis of a PROTAC molecule (e.g., dBET1) using a heterobifunctional, Boc-protected amine linker. This multi-step process highlights the strategic use of the Boc group to control reactivity.

References

The Pivotal Role of the PEG2 Spacer in BocNH-PEG2-CH2COONHS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the strategic selection of a chemical linker is a critical determinant of efficacy and safety. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) spacers have become a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG2 spacer within the heterobifunctional linker, BocNH-PEG2-CH2COONHS. This linker, featuring a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, is instrumental in the synthesis of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the quantitative impact of the PEG2 spacer on bioconjugate properties, provide detailed experimental protocols for its synthesis and application, and visualize its role in key biological and synthetic processes.

Core Concepts: The Strategic Advantages of the PEG2 Spacer

The incorporation of a discrete PEG2 spacer, consisting of two ethylene glycol units, into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

-

Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG2 spacer is its ability to increase the hydrophilicity of the bioconjugate. Many potent cytotoxic drugs used in ADCs and the complex structures of PROTACs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The PEG spacer, by virtue of its hydrophilic ethylene glycol units, can mitigate this hydrophobicity, improving solubility and stability.

-

Reduced Steric Hindrance : The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. In ADCs, this separation can be crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. For PROTACs, the spacer is not merely a passive connector but plays a crucial role in enabling the formation of a productive ternary complex between the target protein and the E3 ligase. A linker that is too short may lead to steric clashes, preventing the formation of this complex.

-

Improved Pharmacokinetics : By increasing hydrophilicity and providing a flexible linkage, the PEG2 spacer can contribute to altered biodistribution and pharmacokinetics of the bioconjugate. While longer PEG chains are often associated with extended circulation half-life, the short PEG2 spacer offers a nuanced approach to optimizing this parameter without introducing excessive flexibility that might negatively impact the stability of some conjugates.

-

Biocompatibility : PEG is a well-established biocompatible polymer, known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.

Quantitative Data Presentation

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. A shorter PEG spacer like PEG2 can offer advantages in certain contexts, particularly when a more rigid connection is desired or when longer linkers lead to decreased potency.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Clearance (mL/day/kg) | Reference |

| PEG2 | 3.9 | High | High | [1] |

| PEG4 | 2.5 | Moderate | Moderate | [1] |

| PEG8 | 2.4 | High | Low | [1] |

| PEG12 | - | High | Low | [2] |

| PEG24 | 3.0 | High | Low | [1] |

Note: Data is compiled from multiple sources and represents general trends. Actual values are highly dependent on the specific antibody, payload, and linker chemistry.

Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase Ligand | PEG Spacer Length | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG2 | >1000 | <20 | Hypothetical data based on trends |

| BRD4 | VHL | PEG3 | 15 | >95 | Hypothetical data based on trends |

| BRD4 | VHL | PEG4 | 25 | >95 | Hypothetical data based on trends |

| Estrogen Receptor-α | CRBN | 16 atoms (including PEG) | Optimal | High |

Note: Optimal linker length for PROTACs is highly target-dependent. While shorter linkers like PEG2 can be too rigid for some targets, they may be optimal for others. The data for BRD4 is illustrative of a case where a longer linker is required.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the synthesis of the linker and its application in bioconjugation.

Protocol 1: Synthesis of Boc-NH-PEG2-CH2COOH

This protocol describes the synthesis of the carboxylic acid precursor to the NHS ester.

Materials:

-

2-(2-Aminoethoxy)ethanol

-

tert-Butyl (2-bromoethyl)carbamate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Lithium hydroxide

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Boc-NH-PEG2-OH: To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add tert-butyl (2-bromoethyl)carbamate (1 equivalent) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel chromatography to yield Boc-NH-PEG2-OH.

-

Synthesis of Boc-NH-PEG2-CH2COOEt: To a solution of Boc-NH-PEG2-OH (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) at 0 °C. After 30 minutes, add ethyl bromoacetate (1.1 equivalents) and stir the reaction at room temperature overnight. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by silica gel chromatography.

-

Hydrolysis to Boc-NH-PEG2-CH2COOH: Dissolve the ester from the previous step in a mixture of methanol and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-NH-PEG2-CH2COOH.

Protocol 2: Conversion of Boc-NH-PEG2-CH2COOH to this compound

This protocol details the activation of the carboxylic acid to the amine-reactive NHS ester.

Materials:

-

Boc-NH-PEG2-CH2COOH

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions.

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation.

Procedure:

-

Dissolution: Dissolve Boc-NH-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

-

Activation: Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be used directly in the next step or purified by silica gel chromatography if necessary. For aqueous reactions, the activated Sulfo-NHS ester is typically used immediately without isolation.

Protocol 3: Antibody Conjugation with this compound

This protocol describes the conjugation of the NHS-ester linker to primary amines on an antibody.

Materials:

-

Antibody solution (e.g., 1-10 mg/mL in a non-amine containing buffer like PBS, pH 7.2-8.0)

-

This compound stock solution (e.g., 10 mM in anhydrous DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and other small molecules using a desalting column or by dialysis against PBS.

-

Characterization: Characterize the resulting ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment and reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

Graphviz diagrams can effectively illustrate the role of the PEG2 spacer in complex biological and chemical processes.

Caption: Experimental workflow for synthesis and application of this compound.

Caption: Signaling pathway of ADC-mediated cell killing.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The this compound linker, featuring a discrete PEG2 spacer, is a valuable tool in the construction of sophisticated biotherapeutics. The PEG2 moiety imparts crucial physicochemical properties, including enhanced hydrophilicity and reduced steric hindrance, which can translate to improved solubility, stability, and optimized pharmacokinetics of the final bioconjugate. The choice of the short PEG2 spacer represents a key design element, offering a balance between providing sufficient spacing for biological activity and maintaining a degree of rigidity that can be advantageous in specific applications, such as the formation of stable PROTAC ternary complexes. The experimental protocols and comparative data presented in this guide underscore the importance of rational linker design and provide a framework for the development of next-generation ADCs and PROTACs with improved therapeutic indices.

References

The Precarious Nature of Activated Esters: An In-depth Technical Guide to NHS Ester Reactivity in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of proteins, antibodies, oligonucleotides, and other biomolecules. Their utility lies in their ability to efficiently react with primary amines under mild aqueous conditions to form stable amide bonds. However, the reactivity of NHS esters is a double-edged sword. In aqueous environments, they are susceptible to hydrolysis, a competing reaction that deactivates the ester and reduces conjugation efficiency. Understanding and controlling the balance between the desired aminolysis and the undesired hydrolysis is paramount for successful and reproducible bioconjugation. This technical guide provides a comprehensive overview of NHS ester reactivity in aqueous solutions, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in their drug development and scientific endeavors.

The Competing Fates of an NHS Ester in Water: Aminolysis vs. Hydrolysis

The fundamental chemistry of NHS esters in an aqueous solution containing a primary amine involves a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.

However, water itself can act as a nucleophile, leading to the hydrolysis of the NHS ester.[1] This process also releases NHS but results in the formation of an unreactive carboxylic acid, thereby preventing the desired conjugation.[1] The interplay between these two competing reactions is heavily influenced by several factors, most notably pH, temperature, and the composition of the reaction buffer.

Below is a diagram illustrating the competing reaction pathways for an NHS ester in an aqueous environment.

Quantitative Analysis of NHS Ester Stability and Reactivity

The efficiency of an NHS ester-mediated conjugation is critically dependent on the relative rates of aminolysis and hydrolysis. These rates are significantly influenced by pH and temperature. The stability of an NHS ester is often expressed as its half-life (t½), the time it takes for 50% of the ester to be hydrolyzed in the absence of a primary amine.

The Critical Role of pH

The pH of the reaction buffer is arguably the most crucial parameter to control. While a higher pH increases the concentration of the deprotonated, nucleophilic amine, it also dramatically accelerates the rate of NHS ester hydrolysis.[1] The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of 7.2 to 8.5.[2]

Table 1: Influence of pH and Temperature on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | 1 hour |

| 8.5 | Room Temperature | - |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | minutes |

Data compiled from multiple sources.

A Head-to-Head Comparison: Aminolysis vs. Hydrolysis Kinetics

While hydrolysis is a constant competitor, the rate of aminolysis is also pH-dependent and generally much faster than hydrolysis under optimal conditions, especially with a sufficient concentration of the amine nucleophile.

Table 2: Comparative Half-lives of NHS Ester Hydrolysis and Aminolysis at Room Temperature

| pH | Reaction | Half-life (t½) |

| 8.0 | Hydrolysis | 210 minutes |

| 8.0 | Aminolysis | 80 minutes |

| 8.5 | Hydrolysis | 180 minutes |

| 8.5 | Aminolysis | 20 minutes |

| 9.0 | Hydrolysis | 125 minutes |

| 9.0 | Aminolysis | 10 minutes |

Data from a study on porphyrin-NHS esters with an amino-PEG reagent.

The Influence of Buffer Composition and Other Factors

The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.

Other factors that can influence the reaction include:

-

Temperature: Higher temperatures accelerate both hydrolysis and aminolysis. Reactions are often performed at room temperature or 4°C to balance reaction speed with ester stability.

-

Concentration: The concentration of the protein or other amine-containing molecule is important. In dilute solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular aminolysis reaction.

-

Solvent: Many non-sulfonated NHS esters have poor water solubility and must be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general method for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

-

Protein of interest

-

NHS ester reagent

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M sodium bicarbonate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Anhydrous DMSO or DMF.

-

Size-exclusion chromatography column or dialysis device for purification.

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. If the label is light-sensitive, protect the reaction from light.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

The following diagram outlines the key steps in a typical protein labeling experiment using an NHS ester.

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity

This protocol can be used to assess the activity of an NHS ester reagent by measuring the release of NHS upon hydrolysis. The N-hydroxysuccinimide byproduct absorbs light in the 260-280 nm range.

Materials:

-

NHS ester reagent

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8)

-

0.5-1.0 N NaOH

-

Spectrophotometer and quartz cuvettes

-

Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

Procedure:

-

Prepare a Control: Prepare a blank solution with the amine-free buffer (and DMSO/DMF if used).

-

Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small volume of anhydrous DMSO or DMF and then add the buffer.

-

Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control solution. Immediately measure and record the absorbance of the NHS ester solution.

-

Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

-

Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is no significant change in absorbance, the NHS ester has likely already been hydrolyzed and is inactive.

Troubleshooting and Optimization

Low conjugation efficiency is a common issue and can often be attributed to the hydrolysis of the NHS ester. Here are some troubleshooting tips:

-

Verify Reagent Activity: Use the spectrophotometric assay described above to check the reactivity of your NHS ester.

-

Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.

-

Use Fresh Reagents: Prepare NHS ester solutions immediately before use in anhydrous solvents.

-

Increase Protein Concentration: If possible, increase the concentration of your protein to favor the aminolysis reaction.

-

Buffer Exchange: If your protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer before starting the conjugation.

Conclusion

NHS esters are powerful tools for bioconjugation, but their successful application hinges on a thorough understanding of their reactivity in aqueous solutions. By carefully controlling the reaction conditions, particularly pH, temperature, and buffer composition, researchers can maximize the efficiency of the desired aminolysis reaction while minimizing the competing hydrolysis. The quantitative data, detailed protocols, and visual guides provided in this document serve as a valuable resource for scientists and drug development professionals, enabling them to navigate the intricacies of NHS ester chemistry and achieve robust and reproducible bioconjugation outcomes.

References

Methodological & Application

Application Notes and Protocols for BocNH-PEG2-CH2COONHS Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability.[1][2] The BocNH-PEG2-CH2COONHS reagent is a heterobifunctional linker that facilitates the covalent attachment of a short PEG chain to a protein. This reagent features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on the protein, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group allows for a subsequent deprotection step to reveal a primary amine, which can be used for further conjugation or to modulate the properties of the final conjugate.

This document provides detailed protocols for the labeling of proteins with this compound, including the subsequent deprotection of the Boc group.

Principle of the Reaction

The protein labeling process with this compound occurs in two main stages:

-

PEGylation: The NHS ester end of the reagent reacts with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the protein to form a stable amide bond.[3][4] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a free primary amine.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling

| Protein Concentration | Recommended Molar Excess (Reagent:Protein) | Expected Degree of Labeling (DOL) | Notes |

| > 5 mg/mL | 5-10 fold | Low to Moderate | Higher protein concentrations generally lead to more efficient labeling. |

| 1-5 mg/mL | 10-20 fold | Moderate | A common concentration range for antibody labeling. |

| < 1 mg/mL | 20-50 fold | Moderate to High | A higher excess is required to compensate for slower reaction kinetics at lower concentrations. |

The optimal molar excess should be determined empirically for each specific protein and desired application.

Table 2: Reaction Conditions for Protein Labeling

| Parameter | Recommended Condition | Notes |

| pH | 8.3-8.5 | Optimal for the reaction between NHS esters and primary amines. |

| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers such as phosphate-buffered saline (PBS) can also be used, though the reaction may be slower. Avoid buffers containing primary amines like Tris. |

| Reaction Time | 1-4 hours at Room Temperature or Overnight at 4°C | Incubation on ice for two hours is also an option. |

| Solvent for Reagent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The reagent should be dissolved immediately before use. |

Table 3: Conditions for Boc Deprotection

| Parameter | Recommended Condition | Notes |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for Boc deprotection. |

| TFA Concentration | 50% (v/v) | This concentration is generally sufficient for complete deprotection. |

| Reaction Time | 30 minutes to 2 hours at Room Temperature | The optimal time should be determined to ensure complete deprotection without protein degradation. |

| Quenching | Not applicable (TFA is removed by evaporation/precipitation) |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMF or DMSO

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If necessary, perform a buffer exchange to ensure the protein is in an amine-free buffer.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Add the desired molar excess of the dissolved this compound reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

-

Protocol 2: Boc Deprotection of the PEGylated Protein

Materials:

-

Boc-protected PEGylated protein

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Suitable buffer for final resuspension (e.g., PBS, pH 7.4)

Procedure:

-

Prepare for Deprotection:

-

Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.

-

-

Deprotection Reaction:

-

Resuspend the lyophilized protein in a solution of 50% TFA in anhydrous DCM.

-

Incubate the solution for 30 minutes to 2 hours at room temperature.

-

-

Remove TFA and Precipitate Protein:

-

Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected protein by adding cold diethyl ether.

-

Centrifuge to pellet the protein and carefully discard the supernatant.

-

Wash the protein pellet with cold diethyl ether to remove any residual TFA.

-

-

Resuspension and Final Purification:

-

Air-dry the protein pellet to remove residual ether.

-

Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

-

If necessary, perform a final purification step to remove any remaining impurities.

-

Visualizations

References

Application Notes and Protocols for Bioconjugation using BocNH-PEG2-CH2COONHS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BocNH-PEG2-CH2COONHS for the covalent modification of biomolecules. This reagent is a heterobifunctional crosslinker containing a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Boc-protected amine offers a latent functional group for subsequent conjugation steps. The integrated PEG linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Introduction to this compound Chemistry

This compound is a valuable tool in bioconjugation, enabling the straightforward linkage of molecules to proteins, antibodies, peptides, and other amine-containing biomolecules. The core of its reactivity lies in the NHS ester, which reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3][4][] This reaction is highly efficient under mild, aqueous conditions, making it suitable for a wide range of biological applications.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the terminal amine provides a strategic advantage. This group is stable under the conditions required for the NHS ester-amine reaction but can be readily removed under acidic conditions to reveal a primary amine. This "masked" functionality allows for a two-step conjugation strategy, where the initial biomolecule linkage is followed by the deprotection and subsequent reaction of the newly exposed amine with another molecule of interest. This approach is particularly useful in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs.

The short, hydrophilic PEG2 linker serves to increase the aqueous solubility of the crosslinker and the final conjugate, which can be beneficial for handling and in vivo applications.

Key Applications

-

Sequential and Orthogonal Conjugation: The Boc-protected amine allows for a multi-step conjugation workflow. After the initial labeling of a biomolecule via the NHS ester, the Boc group can be removed to introduce a new reactive site for a second conjugation reaction.

-

Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with the antibody, and after deprotection, the amine can be conjugated to a drug molecule.

-

PROTAC Assembly: this compound can serve as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), linking a protein-targeting ligand to an E3 ligase-binding moiety.

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this linker, with the Boc group providing an option for subsequent chemical modifications.

-

Peptide and Protein Modification: Introduction of a protected amine onto a peptide or protein for further functionalization.

Quantitative Data Summary

The efficiency of bioconjugation reactions with NHS esters is influenced by several factors. The following tables summarize key quantitative parameters for successful conjugation.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH for efficient amine acylation. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize degradation of sensitive biomolecules and reduce the rate of hydrolysis. |

| Reaction Time | 1 - 4 hours at RT; 2-4 hours or overnight at 4°C | The optimal time should be determined empirically for each specific reaction. |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a minimal amount of organic solvent before addition to the aqueous reaction buffer. |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the desired degree of labeling and the concentration of the biomolecule. |

Table 2: Stability of NHS Esters

| Condition | Half-life of Hydrolysis | Reference |

| pH 7.0, 0°C | 4 - 5 hours | |

| pH 8.6, 4°C | 10 minutes | |

| Near neutral pH, RT | ~10 minutes (for some esters) |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the covalent attachment of the Boc-protected PEG linker to a protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh.

-

-

Perform the Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

-

Gently mix the reaction solution immediately.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Quench the Reaction (Optional but Recommended):

-

Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted crosslinker and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). Dialysis can also be used for purification.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate (e.g., using a Bradford assay).

-

The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry.

-

Protocol 2: Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected protein conjugate

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Scavenger (optional): e.g., triisopropylsilane (TIPS)

-

Purification column (as in Protocol 1)

Procedure:

-

Prepare the Deprotection Solution:

-

In a well-ventilated fume hood, prepare a solution of TFA in a suitable solvent (e.g., dichloromethane or water). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIPS.

-

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

-

-

Perform the Deprotection Reaction:

-

Lyophilize the Boc-protected protein conjugate if it is in an aqueous buffer.

-

Resuspend the dried conjugate in the deprotection solution.

-

Incubate the reaction at room temperature for 30-60 minutes. The optimal time may need to be determined empirically.

-

-

Remove the Deprotection Reagent:

-

Remove the TFA by rotary evaporation or by precipitating the protein with a cold ether solution.

-

-

Purify the Deprotected Protein:

-

Resuspend the deprotected protein in a suitable buffer.

-

Purify the protein using size-exclusion chromatography or dialysis to remove any remaining reagents and byproducts.

-

Visualizations

Caption: Reaction mechanism of this compound with a biomolecule.

Caption: Experimental workflow for protein labeling and subsequent Boc deprotection.

References